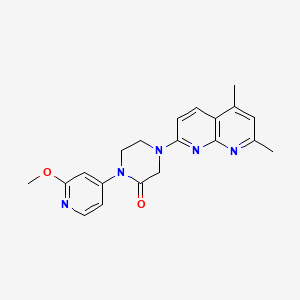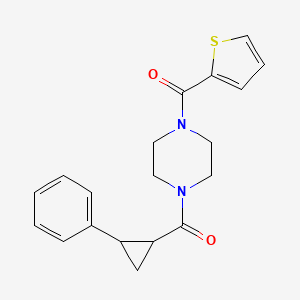
4-(5,7-Dimethyl-1,8-naphthyridin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,7-Dimethyl-1,8-naphthyridin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a naphthyridine ring, a methoxypyridine ring, and a piperazinone ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-Dimethyl-1,8-naphthyridin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine and methoxypyridine intermediates, followed by their coupling with a piperazinone derivative. Common reagents used in these reactions include:
Naphthyridine synthesis: Starting materials such as 2,6-dimethylpyridine and appropriate nitration and reduction agents.
Methoxypyridine synthesis: Starting materials such as 2-chloropyridine and methanol, with catalysts like sodium methoxide.
Coupling reactions: Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5,7-Dimethyl-1,8-naphthyridin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5,7-Dimethyl-1,8-naphthyridin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(5,7-Dimethyl-1,8-naphthyridin-2-yl)-1-(2-hydroxypyridin-4-yl)piperazin-2-one
- 4-(5,7-Dimethyl-1,8-naphthyridin-2-yl)-1-(2-chloropyridin-4-yl)piperazin-2-one
Uniqueness
The uniqueness of 4-(5,7-Dimethyl-1,8-naphthyridin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H21N5O2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(5,7-dimethyl-1,8-naphthyridin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
InChI |
InChI=1S/C20H21N5O2/c1-13-10-14(2)22-20-16(13)4-5-17(23-20)24-8-9-25(19(26)12-24)15-6-7-21-18(11-15)27-3/h4-7,10-11H,8-9,12H2,1-3H3 |
InChI Key |
GCNSEHAQYSTUPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)N3CCN(C(=O)C3)C4=CC(=NC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,2-dimethylpropanamide](/img/structure/B12247387.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12247398.png)
![6-fluoro-3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-1,2-benzoxazole](/img/structure/B12247405.png)

![6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-ethyl-9H-purine](/img/structure/B12247423.png)

![Tert-butyl 3-[(2-aminophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12247437.png)
![1-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12247441.png)
![2-(1,1-dioxo-1,2-benzothiazol-3-yl)-N,N-dimethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-sulfonamide](/img/structure/B12247446.png)
![Methyl [(2-fluorophenyl)sulfonyl]acetate](/img/structure/B12247456.png)
![2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-methylpyrazine](/img/structure/B12247464.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanecarboxamide](/img/structure/B12247466.png)
![2-Cyclopropyl-4,5-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12247471.png)
![6-cyclopropyl-N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12247477.png)
